1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H13ClO2. It is a derivative of cyclobutanecarboxylic acid, where a methyl ester group and a 4-chlorophenyl group are attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: Cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Chlorophenyl Group Introduction: The 4-chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where cyclobutanecarboxylic acid reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), Sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic Acid: A precursor to 1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid, used in organic synthesis.
1-(4-Bromophenyl)cyclobutanecarboxylic Acid: Similar structure with a bromine atom instead of chlorine, used in similar applications.
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate: The bromine analog of the compound, with similar chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the cyclobutane ring provides a rigid structure, influencing the compound’s reactivity and stability .
Properties
Molecular Formula |
C12H13ClO2 |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13ClO2/c1-8-6-7-12(8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI Key |
GIRQYRUKKLEIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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